molecular formula C26H45NNaO5S B12058143 Sodium taurolithocholate

Sodium taurolithocholate

Cat. No.: B12058143
M. Wt: 506.7 g/mol
InChI Key: YWXCPBUMOMIAJB-HRHHVWJRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium taurolithocholate typically involves the conjugation of lithocholic acid with taurine. This process can be achieved using peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under controlled conditions to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar peptide coupling techniques. The sodium salts of the taurine conjugates can be recrystallized from absolute ethanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium taurolithocholate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Properties

Molecular Formula

C26H45NNaO5S

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1

InChI Key

YWXCPBUMOMIAJB-HRHHVWJRSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na]

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na]

Origin of Product

United States

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